Pilloin
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5-hydroxy-2-(3-hydroxy-4-methoxyphenyl)-7-methoxychromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14O6/c1-21-10-6-12(19)17-13(20)8-15(23-16(17)7-10)9-3-4-14(22-2)11(18)5-9/h3-8,18-19H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDBHJDTXPDRDNS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CC(=O)C3=C(C=C(C=C3O2)OC)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30185955 | |
| Record name | 3',5-Dihydroxy-4',7-dimethoxyflavone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30185955 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
314.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
32174-62-2 | |
| Record name | 3',5-Dihydroxy-4',7-dimethoxyflavone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032174622 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Pilloin | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=195196 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3',5-Dihydroxy-4',7-dimethoxyflavone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30185955 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Isolation and Structural Elucidation Methodologies of Pilloin
Spectroscopic and Diffraction Techniques for Structural Analysis
Elemental Analysis for Compositional Verification
Elemental analysis is a fundamental analytical technique employed in organic chemistry to quantitatively determine the elemental composition of a compound, typically focusing on carbon (C), hydrogen (H), and oxygen (O). This method is crucial for verifying the empirical formula of a newly isolated or synthesized substance and confirming its purity.
For Pilloin, elemental analysis has been conducted as part of its structural characterization. Studies have reported the use of instruments such as the PE-2400 elemental analyzer for this purpose. While specific experimental percentage data from elemental analysis are not consistently detailed in readily available public abstracts, the molecular formula of this compound, C17H14O6, is consistently reported across various scientific databases and literature, indicating its compositional verification through such analyses.
Based on the established molecular formula C17H14O6, the theoretical elemental composition of this compound can be calculated as follows:
Theoretical Elemental Composition of this compound (C17H14O6)
| Element | Atomic Weight ( g/mol ) | Number of Atoms | Mass Contribution ( g/mol ) | Percentage by Mass (%) |
| Carbon (C) | 12.011 | 17 | 204.187 | 64.96 |
| Hydrogen (H) | 1.008 | 14 | 14.112 | 4.49 |
| Oxygen (O) | 15.999 | 6 | 95.994 | 30.54 |
| Total | 314.293 | 99.99 |
This theoretical composition serves as a benchmark against which experimental elemental analysis results are compared to confirm the molecular formula and purity of this compound samples.
Synthetic Pathways and Chemical Modifications of Pilloin
Total Synthesis Approaches for Pilloin and its Analogues
Total synthesis strategies for this compound aim to construct the complete flavone (B191248) structure from simpler starting materials.
One of the straightforward and effective methods for synthesizing this compound involves the methylation of luteolin (B72000) (3',4',5,7-tetrahydroxyflavone). This approach leverages the readily available luteolin scaffold and selectively introduces methyl groups at specific hydroxyl positions. Research has demonstrated that this compound can be synthesized by the methylation of luteolin . The structural characterization of the synthesized this compound, including its crystal structure, has been confirmed through techniques such as element analysis, proton nuclear magnetic resonance (¹H-NMR), infrared (IR) spectroscopy, and single-crystal X-ray diffraction analysis . This method is considered an "easy" synthetic route . A reported yield for the conversion of luteolin to this compound using diazomethane (B1218177) is approximately 32% .
Table 1: Key Reactant and Product in Luteolin Methylation for this compound Synthesis
| Compound Name | Molecular Formula | PubChem CID | Role in Synthesis | Yield (%) |
| Luteolin | C₁₅H₁₀O₆ | 5280445 | Starting Material | N/A |
| This compound | C₁₇H₁₄O₆ | 5320496 | Product | ~32 |
Beyond direct methylation, alternative synthetic pathways have been explored for this compound. One such route involves a condensation reaction. Specifically, this compound has been synthesized through the condensation of 2,4-dimethoxy-6-hydroxyacetophenone with isovanillin (B20041) . This condensation is typically followed by subsequent steps involving an oxidant, such as selenium dioxide (SeO₂), and a demethylation agent like aluminum chloride (AlCl₃) .
Another reported method utilizes hesperidin (B1673128) as a starting compound. Gupta et al. synthesized this compound from hesperidin through a complex series of reactions . While the specific details of this complex series are not extensively documented in general literature, it highlights the potential for deriving this compound from other abundant flavonoid precursors like hesperidin.
Methylation of Luteolin
Regiospecific and Stereoselective Synthesis Considerations
For flavones such as this compound, which possess a planar structure and lack chiral centers in their core skeleton, stereoselective synthesis is generally not a primary concern. The focus shifts instead to achieving regiospecificity, particularly in the context of methylation reactions where multiple hydroxyl groups are present.
The precise control over which hydroxyl groups are methylated is critical for synthesizing this compound (5,3'-dihydroxy-4',7-dimethoxyflavone) from a polyhydroxylated precursor like luteolin (3',4',5,7-tetrahydroxyflavone). Achieving methylation specifically at the 4' and 7 positions, while leaving the 5 and 3' hydroxyls intact, requires careful selection of reagents and reaction conditions. For instance, the use of specific methylating agents, such as diazomethane, can influence the regioselectivity of the reaction . In broader flavonoid synthesis, methods like the Baker-Venkataraman rearrangement have been shown to yield regiospecific products, including partial methyl ethers of biflavones . In biological systems, the biosynthesis of flavonoids involves highly specific methyltransferases that catalyze methylation at defined positions, demonstrating the importance of regiocontrol in natural pathways .
Derivatization Strategies for Structure-Activity Relationship Probes
Derivatization strategies are employed to modify the chemical structure of a compound like this compound to explore how these alterations impact its biological activity, a process known as Structure-Activity Relationship (SAR) studies. These modifications aim to enhance or alter properties such as solubility, metabolic stability, and biological potency .
Common derivatization strategies applicable to flavonoids, including this compound, involve the modification of their hydroxyl groups. These strategies include:
Alkylation: Introducing alkyl groups (e.g., methyl, ethyl) to hydroxyl positions can increase hydrophobicity and potentially improve bioavailability and metabolic stability . For instance, O-methylation is a widely used strategy in both natural biosynthesis and synthetic modifications to enhance hydrophobicity .
Acylation: Attaching acyl groups to hydroxyl functionalities can modify polarity and interaction with biological targets .
Glycosylation: The addition of sugar moieties can significantly impact solubility, bioavailability, and the compound's interaction with enzymes and transporters in biological systems .
Phosphorylation: Introducing phosphate (B84403) groups can alter charge and hydrophilicity, influencing cellular uptake and enzyme inhibition .
While specific derivatization strategies for this compound as SAR probes are not extensively detailed in the provided search results, general principles from studies on related flavonoids like diosmetin (B1670712) indicate that modifications, particularly at position 7 of the flavonoid molecule, can be crucial for modulating biological activities such as cytotoxicity . These general strategies provide a framework for designing and synthesizing this compound derivatives to investigate their SAR.
Mechanistic Investigations of Pilloin S Biological Activities
Anti-Inflammatory Effects and Molecular MechanismsPilloin exhibits significant anti-inflammatory activity, demonstrated both in in vitro cellular models, such as bacterial lipopolysaccharide (LPS)-induced RAW 264.7 macrophages, and in vivo in septic mice modelsnih.govnih.govresearchgate.netmdpi.com. Its anti-inflammatory actions are mediated through the modulation of critical intracellular signaling pathways and the regulation of pro-inflammatory molecule production.
Regulation of Pro-Inflammatory Mediators (e.g., TNF-α, IL-6, COX-2, iNOS, NO)A significant aspect of this compound's anti-inflammatory activity involves its ability to suppress the production of various pro-inflammatory mediators. In LPS-treated RAW 264.7 macrophages, this compound markedly reduces the levels of tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), cyclooxygenase-2 (COX-2), and inducible nitric oxide synthase (iNOS)nih.govnih.govresearchgate.netmdpi.comnih.govresearchgate.netdntb.gov.uasciencegate.app. Furthermore, it inhibits the production of nitric oxide (NO) induced by LPS stimulationnih.govresearchgate.netmdpi.com.
In vivo studies in LPS-induced septic mice models have corroborated these findings, demonstrating that this compound significantly reduces the serum levels of TNF-α and IL-6. Beyond systemic effects, this compound also lowers the levels of these cytokines in various organs, including the liver, lung, spleen, and kidney .
Table 1: Effect of this compound on Pro-Inflammatory Mediators in LPS-Induced Septic Mice
| Mediator | Control Serum Level (ng/mL or pg/mL) | This compound-Treated Serum Level (ng/mL or pg/mL) | Organ | Control Organ Level (pg/mL) | This compound-Treated Organ Level (pg/mL) |
| TNF-α (Serum) | 123.3 ± 7 | 46.6 ± 5.4 | N/A | N/A | N/A |
| IL-6 (Serum) | 1.4 ± 0.1 | 0.7 ± 0.1 | N/A | N/A | N/A |
| TNF-α (Liver) | N/A | N/A | Liver | 71.8 ± 3.2 | 36.7 ± 4.3 |
| TNF-α (Lung) | N/A | N/A | Lung | 118.6 ± 10.6 | 75.8 ± 11.9 |
| TNF-α (Spleen) | N/A | N/A | Spleen | 185.9 ± 23.4 | 109.6 ± 18.4 |
| TNF-α (Kidney) | N/A | N/A | Kidney | 160.3 ± 11.8 | 75 ± 10.8 |
Antiproliferative and Cytotoxic Mechanisms in Cellular ModelsWhile flavonoids, as a class of compounds, are recognized for their diverse pharmacological activities, including potential anticancer propertiesnih.govoatext.com, specific detailed research findings directly linking this compound to antiproliferative and cytotoxic mechanisms in cellular models are limited in the provided literature.
Modulation of Oncogenic Signaling Pathways (e.g., p53 accumulation, protein kinase C, tyrosine kinases)
This compound, as a luteolin-type derivative, is suggested to modulate key oncogenic signaling pathways. Flavones, particularly luteolin (B72000), have been established as active inhibitors of protein kinase C (PKC) and tyrosine kinases. These enzymes play critical roles in signal transduction and cellular transformation processes, which are often dysregulated in cancer. The cytotoxic effects observed with this compound on proliferating transformed lymphocytes are hypothesized to involve the inhibition of one or more of these enzyme systems.
Furthermore, flavonoids, including luteolin, have been shown to induce the accumulation of wild-type p53 and promote apoptosis in both tumor and non-tumor cell lines in a dose-dependent manner. Given this compound's structural relationship to luteolin, it is plausible that its mechanism of action on transformed lymphocytes may also involve the activation and accumulation of p53, thereby contributing to cell death.
Differential Cytotoxicity towards Transformed vs. Non-Transformed Cells
Research indicates that this compound exhibits a differential cytotoxic effect, specifically targeting transformed cells while sparing non-transformed counterparts. Studies investigating this compound's impact on lymphocyte transformation revealed a cytotoxic action directed at transformed lymphoblasts. In contrast, the percentage of inactivated (non-transformed) lymphocytes remained unaffected following exposure to this compound at a concentration of 0.3 mM. This selective toxicity suggests that this compound may hold promise for therapeutic applications where targeting aberrant cell growth is desired without significantly harming healthy cells.
Immunomodulatory Properties
This compound has been investigated for its potential immunomodulatory properties, particularly concerning its effects on lymphocyte dynamics.
Effects on Lymphocyte Transformation and Proliferation
This compound significantly influences the process of lymphocyte transformation and proliferation. In in vitro studies utilizing mitogen-induced lymphocyte transformation assays, this compound demonstrated a notable impact on cellular dynamics. At a concentration of 0.3 mM, this compound led to a significant decrease in the transformation of cells (p < 0.01) and a concomitant increase in the proportion of aberrant cells (p < 0.05). This effect was specifically observed in activated lymphocytes, indicating a cytotoxic action directed at these proliferating cells, while the population of inactivated lymphocytes remained unchanged.
The following table summarizes the observed effects of this compound on lymphocyte populations:
| Cell Type / Condition | Effect of this compound (0.3 mM) on Percentage | Statistical Significance (vs. absence of this compound) | Citation |
| Inactivated Lymphocytes | Remained unchanged | p < 0.05 (no significant change) | |
| Activated Blasts | Decreased transformation (p < 0.01) | p < 0.01 | |
| Aberrant Cells | Increased (p < 0.05) | p < 0.05 |
Modulation of T and B Lymphocyte Function
While direct, specific studies detailing this compound's precise modulation of T and B lymphocyte function (beyond their general transformation and proliferation) are not extensively detailed, the broader class of flavonoids, to which this compound belongs, has been shown to influence both T and B lymphocyte function and proliferation. Given that this compound exerts a cytotoxic action on transformed lymphoblasts, which are activated lymphocytes encompassing both T and B cells, its impact on lymphocyte transformation implicitly suggests an influence on the proliferative aspects of these immune cell types.
Antioxidant Mechanisms
Radical Scavenging and Chelating Properties
Research indicates that extracts containing this compound demonstrate potent radical scavenging activity against various reactive species. Specifically, they have shown efficacy against both DPPH• (2,2-diphenyl-1-picrylhydrazyl) and ABTS•+ (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) radicals. The scavenging potency against ABTS•+ radicals has been reported to be at least 40-fold higher than against DPPH•. This suggests a robust ability to neutralize diverse free radicals, which is a hallmark of effective antioxidants.
The dual action of radical scavenging and metal chelation underscores this compound's multifaceted approach to combating oxidative stress, aligning with the known antioxidant mechanisms of many polyphenolic compounds and flavonoids.
Antioxidant Activity Data
| Radical Scavenged | Relative Potency (vs. DPPH•) | Mechanism | Reference |
| ABTS•+ | >40-fold higher | Scavenging | |
| DPPH• | Baseline | Scavenging | |
| Ferrous ions (Fe²⁺) | N/A | Chelating | |
| Ferric ions (Fe³⁺) | N/A | Chelating |
Trypanocidal Activity Mechanisms
As of the current available research, direct mechanistic investigations into the trypanocidal activity of this compound have not been explicitly reported. While some studies explore the trypanocidal mechanisms of other compounds, such as the induction of oxidative stress, mitochondrial damage, and interaction with specific parasitic proteins by piplartine analogs, or DNA damage by nitroheterocycles like benznidazole, there is no specific information detailing how this compound might exert such effects on Trypanosoma species. Further research would be required to ascertain if this compound possesses trypanocidal activity and to elucidate its underlying mechanisms if such activity is observed.
Structure Activity Relationship Sar Studies of Pilloin and Its Analogues
Impact of Flavonoid Structural Features on Biological Activity
Flavonoids possess a fifteen-carbon skeleton composed of two benzene (B151609) rings (A and B) connected by a heterocyclic pyran ring (C) . Variations in the C ring and the substitution patterns on the A and B rings significantly modulate their biological actions .
The C ring, specifically the presence of an unsaturated bond between C-2 and C-3 and a carbonyl group at C-4, is a critical determinant of flavonoid biological activity . This C2-C3 double bond in conjugation with the 4-oxo function is often associated with enhanced antioxidant properties, as it extends the π-conjugation onto the carbonyl group, leading to greater radical scavenging ability compared to saturated structures like flavanones . For instance, flavones and flavonols, which possess this C2-C3 double bond and a C-4 carbonyl, exhibit anti-inflammatory properties and potent inhibition of enzymes like xanthine (B1682287) oxidase (XO) and cyclooxygenase-2 (COX-2) . While some studies suggest that the C2-C3 double bond and a 4-carbonyl group might be dispensable for certain in vitro antioxidant activities, others consistently indicate their importance .
The presence of a reactive α,β-unsaturated carbonyl function, as seen in chalcones (precursors to flavonoids), is also linked to a wide spectrum of pharmacological activities, including anti-inflammatory effects .
The number and precise positioning of hydroxyl (-OH) groups on the flavonoid skeleton are indispensable for their biological functions, particularly their antioxidant and anti-inflammatory activities .
Key Observations on Hydroxyl Group Positions:
C-5 and C-7 (A-ring): Hydroxyl groups at C-5 and C-7 in the A-ring are crucial for various activities, including anti-MRSA activity in flavanones and flavones . For anti-inflammatory function in flavones, -OH at C-5 enhances activity .
C-3' and C-4' (B-ring): The presence of a 3′,4′-dihydroxy substitution pattern (catechol moiety) on the B-ring is a major determinant of radical scavenging capacity and significantly increases direct antioxidant activity . Flavonoids with hydroxyl groups at C-3' and C-4' in the B-ring exhibit higher anti-inflammatory activities . Pilloin, with hydroxyl groups at C-3' and C-5, aligns with this observation, contributing to its observed anti-inflammatory potential .
Attenuation of Activity: For flavones, hydroxyl groups at C-6, C-7, C-8, and C-3' positions can attenuate their anti-inflammatory activity, while a C2-C3 single bond and -OH at C-3 and B-ring positions may undermine flavone (B191248) aglycones' activity .
The collective influence of hydroxyl groups is summarized in the table below:
| Hydroxyl Group Position | Impact on Biological Activity | Examples/Notes |
|---|---|---|
| C-5 (A-ring) | Enhances anti-inflammatory, anti-MRSA activity | Important for activity against S. mutans and Streptococcus sobrinus . |
| C-7 (A-ring) | Enhances anti-inflammatory, anti-MRSA activity | Important for activity against S. mutans and Streptococcus sobrinus . |
| C-3' (B-ring) | Enhances anti-inflammatory, antioxidant activity | Crucial for radical scavenging, enhances anti-inflammatory activity in flavones . |
| C-4' (B-ring) | Enhances anti-inflammatory, antioxidant activity | Crucial for radical scavenging, enhances anti-inflammatory activity in flavones . |
| C-3 (C-ring) | Enhances antimicrobial, antioxidant activity | Characteristic of flavonols, significantly enhances bioactivity and radical scavenging . |
| C-6, C-8 (A-ring) | Can attenuate anti-inflammatory activity in flavones |
Methylation, the addition of methyl groups to hydroxyl functions, significantly impacts the biological efficacy and pharmacokinetic (PK) profiles of flavonoids . This compound itself is a dimethoxyflavone (3′,5-dihydroxy-4′,7-dimethoxyflavone), indicating the presence of methoxy (B1213986) groups .
Impact of Methylation:
Increased Metabolic Stability: Methylation of free phenolic hydroxyl groups renders them less susceptible to conjugation with glucuronic acid or sulfate, thereby increasing their metabolic stability in vivo .
Improved Bioavailability and Absorption: O-methylated flavonoids generally exhibit better bioavailability due to enhanced absorption and increased permeability across biological membranes, including the intestinal barrier . Studies have shown 8-10-fold better intestinal absorption for methylated flavonoids compared to their non-methylated counterparts .
Enhanced Potency: Methylation can lead to derivatives with increased intrinsic ability to inhibit cancer cell proliferation and may increase potency in other biological activities . For example, methylated forms of chrysin (B1683763) and apigenin (B1666066) showed significantly higher potency in certain studies .
Reduced Toxicity and Improved Solubility: Methylation may also result in derivatives with diminished toxic side effects and, in some cases, improved aqueous solubility .
Decreased Radical Scavenging: Conversely, O-methylation of hydroxyl groups can decrease the radical scavenging capacity of flavonoids .
| Effect of Methylation | Consequence |
|---|---|
| Increased Metabolic Stability | Less susceptible to glucuronidation and sulfation . |
| Improved Bioavailability | Enhanced absorption and membrane permeability . |
| Increased Potency | Higher intrinsic activity against certain targets, e.g., cancer cells . |
| Reduced Toxicity | Potential for fewer side effects . |
| Improved Aqueous Solubility | Can lead to better solubility in some cases . |
| Decreased Radical Scavenging | Generally reduces antioxidant capacity . |
Influence of Hydroxyl Group Positions (e.g., C-5, C-7, C-3', C-4')
Role of Glycosylation in Modulating Bioactivity
Glycosylation, the process of attaching glycosyl (sugar) groups to flavonoid aglycones, is a common modification that profoundly influences the physicochemical properties and biological activities of flavonoids . Flavonoids often exist in nature as O- or C-glycosides .
Impact of Glycosylation:
Modulation of Biological Activity: The effect of glycosylation on bioactivity is complex and depends on the sugar type, number, and attachment position .
Reduced Bioactivity (Common): Generally, flavonoid glycosides are less potent antioxidants than their corresponding aglycones . This phenomenon has been observed for various properties, including antioxidant, anti-inflammatory, antibacterial, and antifungal activities . For example, glycosylation decreased the α-amylase inhibitory effect of flavonoids, possibly due to increased molecular size and polarity .
Improved Properties/Targeting: Despite often reducing intrinsic activity, glycosylation can lead to improved properties such as enhanced stability, reduced toxicity, and improved specific targeting in the body . The sugar moiety can facilitate the transport of the compounds to their cellular targets .
Influence on Pharmacokinetics: Glycosylation plays a role in the pharmacokinetic profile of flavonoids, affecting their absorption, distribution, metabolism, and excretion . Flavonoid glycosides are primarily absorbed in the gastrointestinal tract and may require enzymatic hydrolysis by intestinal flora to release the more active aglycones for absorption .
| Effect of Glycosylation | Consequence |
|---|---|
| Increased Water Solubility | Improved absorption and bioavailability . |
| Modulation of Bioactivity | Often reduced intrinsic activity compared to aglycones (e.g., antioxidant, anti-inflammatory, α-amylase inhibition) . |
| Improved Stability | Can lead to better thermal stability . |
| Reduced Toxicity | May decrease toxic side effects . |
| Improved Specific Targeting | Sugar moiety can aid in cellular uptake and targeting . |
Ligand-Target Interactions and Binding Site Analysis
Understanding how this compound and other flavonoids interact with their biological targets at a molecular level is fundamental for elucidating their mechanisms of action and for rational drug design . For this compound, its anti-inflammatory activity is mediated through the inhibition of NF-κB activation and the suppression of mitogen-activated protein kinase (MAPK) signaling pathways, including JNK, ERK, and p38 .
Methods for Analyzing Ligand-Target Interactions:
Molecular Docking: This computational technique predicts the preferred binding orientation of a ligand within a protein's binding site and estimates the binding affinity . It helps visualize the binding conformation and identify key interactions .
Mutational Analysis and Site-Directed Mutagenesis: By systematically altering specific amino acid residues in the target protein, researchers can identify residues crucial for ligand binding and activity . If a mutation significantly changes ligand binding affinity, it suggests the mutated residue is part of the binding site .
Spectroscopic Techniques: Techniques like fluorescence quenching assays, Fourier transform infrared (FTIR), and circular dichroism (CD) spectroscopy can reveal binding mechanisms, conformational changes in the target protein upon ligand binding, and the spontaneity of the binding process .
Interaction Profiling (e.g., PLIP, ProLIF): Algorithms like PLIP (Protein-Ligand Interaction Profiler) and tools like ProLIF (Protein-Ligand Interaction Fingerprints) identify and map non-covalent interactions (e.g., hydrogen bonds, hydrophobic interactions, aromatic stacking, pi-cation interactions, salt bridges) between the ligand and the protein within a defined binding site .
Thermodynamic Parameters: Analysis of thermodynamic parameters can highlight the critical roles of hydrophobic interactions and hydrogen bonds in the binding process .
Hydrogen Bond Occupancy: High-occupancy hydrogen bonds (maintaining interaction for a significant duration in molecular dynamics simulations) are crucial for driving ligand binding and stability and serve as a critical validation metric for docking poses .
For flavonoids, the ability to bind to active sites and induce conformational changes in target enzymes (e.g., α-glucosidase) has been observed, with hydrophobic interactions and hydrogen bonds playing critical roles . The presence and arrangement of hydroxyl groups are often key to these interactions. For instance, the 3-OH group in flavonols and the 4'-OH group in flavones are often privileged abstraction sites for radical scavenging, implying their involvement in interactions .
Pharmacokinetic and Metabolic Research of Pilloin
Absorption and Bioavailability Considerations
Absorption refers to the process by which a compound moves from its site of administration into the bloodstream, while bioavailability quantifies the fraction of an administered dose of unchanged drug that reaches the systemic circulation and is available to exert its therapeutic effect. Currently, specific pharmacokinetic studies dedicated solely to Pilloin are limited.
Influence of Methoxy (B1213986) Groups on Oral Bioavailability
Flavonoids, including this compound, possess various hydroxyl groups that can undergo methylation. Research indicates that the methylation of free hydroxyl groups in flavonoids can enhance their metabolic stability and improve intestinal absorption, thereby augmenting oral bioavailability. this compound itself contains two methoxy groups at the C4′ and C7 positions. Based on the general understanding of flavonoid pharmacokinetics, it is speculated that these methoxy groups may contribute to this compound exhibiting fair bioavailability. However, this aspect requires further direct investigation to confirm the hypothesis.
In Vitro and In Vivo Metabolic Pathways
The metabolism of xenobiotics, including therapeutic compounds, is primarily mediated by enzyme systems such as the cytochrome P450 (CYP) superfamily. These enzymes play a critical role in phase I biotransformation, often converting lipophilic compounds into more hydrophilic derivatives for excretion.
Cytochrome P450 (CYP) Mediated Metabolism (e.g., CYP3A inhibition by this compound 5-O-β-d-glucopyranoside)
The CYP3A family, particularly CYP3A4, is a prominent isoform responsible for metabolizing a significant proportion of clinically used drugs, accounting for over 50% of medicines. Its activity is abundant in the liver and small intestine.
Research has investigated the metabolic interactions of this compound's derivative, this compound 5-O-β-d-glucopyranoside, which is a marker component found in the Wikstroemia ganpi (WGM) extract. In vitro studies, utilizing rat liver S9 fractions, have demonstrated that this compound 5-O-β-d-glucopyranoside exhibits inhibitory effects on CYP3A-mediated metabolism. Specifically, it inhibited the metabolism of buspirone (B1668070) (BUS), a known CYP3A substrate. The inhibitory concentration 50% (IC50) value for this compound 5-O-β-d-glucopyranoside in this in vitro context was determined to be 18.7 μM. For comparative purposes, another marker compound from WGM, 7-methoxylutolin-5-O-glucoseide, showed a stronger in vitro inhibitory effect on buspirone metabolism with an IC50 of 2.73 μM.
Table 1: In Vitro CYP3A Inhibition by Wikstroemia ganpi Components in Rat Liver S9 Fraction
| Compound | Target Enzyme | Substrate | IC50 (μM) |
| This compound 5-O-β-d-glucopyranoside | CYP3A | Buspirone | 18.7 |
| 7-Methoxylutolin-5-O-glucoseide | CYP3A | Buspirone | 2.73 |
Despite these in vitro findings, a study involving a single oral dose of the WGM extract (containing this compound 5-O-β-d-glucopyranoside) in rats did not result in significant effects on the pharmacokinetics of buspirone in vivo. This suggests that while in vitro inhibition is observed, the in vivo relevance of CYP3A inhibition by this compound 5-O-β-d-glucopyranoside, when administered as part of the WGM extract, may be limited under the tested conditions.
Elimination and Distribution Profiles
As of current research, detailed and specific studies on the elimination and distribution profiles of this compound itself are not available. Further investigations are needed to fully characterize how this compound is cleared from the body and how it distributes across various tissues and organs following administration.
Advanced Methodologies in Pilloin Research
Computational Chemistry and In Silico Approaches
Computational chemistry encompasses a range of techniques that use computer simulations to solve chemical problems. For Pilloin, these approaches have been instrumental in understanding its molecular characteristics and predicting its interactions with various biological targets.
Molecular docking is a computational technique used to predict the preferred orientation of a small molecule (ligand), such as this compound, when bound to a larger molecule (protein receptor). This method helps in understanding the binding affinity and the nature of interactions between the ligand and the active site of the protein.
Detailed Research Findings: Molecular docking studies involving this compound have provided significant insights into its potential anti-inflammatory mechanisms. In one study, this compound was docked against the cyclooxygenase-2 (COX-2) receptor (PDB ID: 3ln1). The results indicated a favorable binding energy of -9.34 kcal/mol and a predicted inhibition constant (Ki) of 141.67 nM. These findings suggest a strong interaction between this compound and COX-2, a key enzyme involved in inflammatory pathways. Furthermore, this compound exhibited hydrogen bonding similarities with Celecoxib, a known COX-2 inhibitor, in its hydrogen bonding patterns with the receptor.
Beyond COX-2, molecular docking experiments have also explored this compound's potential interactions with v-Src and Bcr-Abl oncoproteins, aiming to elucidate its underlying molecular mechanism of action in other biological contexts.
Table 1: Molecular Docking Results for this compound with COX-2
| Target Protein | PDB ID | Binding Energy (kcal/mol) | Ki Value (nM) | Key Interactions |
| Cyclooxygenase-2 | 3ln1 | -9.34 | 141.67 | Hydrogen bonding similar to Celecoxib |
Quantitative Structure-Activity Relationship (QSAR) modeling aims to establish a mathematical relationship between a compound's chemical structure and its biological activity. This allows for the prediction of activities for new or untested compounds. While specific QSAR models with predictive equations for this compound were not detailed in the provided search results, this compound has been included in studies that lay the groundwork for such analyses.
Detailed Research Findings: this compound was part of a study evaluating nine active flavonoid compounds from Orthosiphon stamineus leaves. In this research, physicochemical properties crucial for drug-likeness, such as molecular weight (MW), hydrogen bond acceptors (HBA), hydrogen bond donors (HBD), and partition coefficient (LogP), were predicted using Lipinski's Rule of Five. All nine compounds, including this compound, were found to meet the requirements of Lipinski's Rule, indicating their potential for oral bioavailability. This type of physicochemical profiling is a fundamental step in QSAR studies, providing descriptors that can be correlated with biological activities.
Molecular Dynamics (MD) simulations are computational methods that simulate the physical movements of atoms and molecules over time. These simulations are crucial for understanding the dynamic behavior of molecules, including conformational changes, and assessing the stability of ligand-protein complexes.
Detailed Research Findings: Molecular dynamics simulations have been employed in research involving this compound, particularly in the context of agarwood chemicals. These simulations were conducted to assess the stability of lead compounds, including this compound, and reference drugs over time. This application of MD simulations is vital for understanding how this compound maintains its structural integrity and its interactions with target molecules within a dynamic biological environment, providing insights into the stability of potential drug-target complexes.
Density Functional Theory (DFT) and ab initio calculations are quantum mechanical methods used to compute the electronic structure of molecules. These calculations provide detailed information about a molecule's electronic properties, such as electron density, orbital energies, and charge distribution, which are fundamental to understanding chemical reactivity and intermolecular interactions.
Detailed Research Findings: this compound has been subjected to both DFT and ab initio calculations to investigate its electronic structure. These computational approaches are essential for a deeper understanding of this compound's intrinsic chemical properties, which in turn influence its biological activity and interaction mechanisms. While specific findings from these calculations (e.g., precise energy levels or charge distributions) were not detailed in the provided search results, their application signifies a foundational level of theoretical investigation into this compound's molecular characteristics.
Pharmacophore modeling is a computational technique that identifies the essential steric and electronic features of a molecule required for its optimal interaction with a specific biological target and to elicit a biological response. These models can be used to design new ligands or to screen databases for compounds with similar activity profiles.
Detailed Research Findings: Pharmacophore modeling has been utilized in studies involving this compound, particularly in the context of its anti-inflammatory activity against COX-2. In one study, pharmacophore modeling was performed using LigandScout, resulting in the generation of several pharmacophore models. This compound demonstrated a pharmacophore fit score of 32.46. The best pharmacophore models identified in this study, which compounds like Eupatorin and Tetramethoxyflavone fit well, included four key features: two hydrophobic features and two hydrogen bond acceptor features. This indicates the crucial structural elements within this compound that contribute to its interaction with the COX-2 enzyme.
Table 2: Pharmacophore Modeling Results for this compound (COX-2)
| Compound | Pharmacophore Fit Score |
| This compound | 32.46 |
Artificial Intelligence (AI) and Machine Learning (ML) are rapidly transforming drug discovery by enabling the analysis of vast datasets, prediction of molecular properties, and identification of potential drug candidates with unprecedented speed and accuracy.
Detailed Research Findings: this compound, along with other agarwood chemicals, is part of research efforts that are "Harnessing Artificial Intelligence for the Discovery and Development of Natural" products. This indicates that AI and ML techniques are being applied to natural compounds, including this compound, to accelerate their discovery, characterization, and development as potential therapeutic agents. While specific AI/ML models or predictive outcomes for this compound were not detailed in the provided search results, its inclusion in such AI-driven research highlights the growing trend of using advanced computational intelligence to explore the therapeutic potential of natural compounds.
Preclinical Research Models
Integrated In Vitro-In Vivo Correlation Studies
Integrated In Vitro-In Vivo Correlation (IVIVC) studies are crucial in pharmaceutical development, providing a predictive mathematical model that describes the relationship between an in vitro property of a compound or dosage form and its corresponding in vivo response, such as plasma concentration or absorbed drug amount . These correlations are typically categorized into levels (A, B, C, and multiple C), with Level A being the most informative, establishing a point-to-point relationship between in vitro dissolution rate and in vivo input rate . The primary objective of IVIVC is to reduce the need for extensive human bioavailability studies by allowing in vitro data to predict in vivo performance .
For the chemical compound this compound, while its biological activities have been investigated in vitro and in vivo, formal integrated IVIVC studies, which typically rely on comprehensive pharmacokinetic data, have not yet been reported in the scientific literature. A notable study by Tsai et al. (2018) investigated this compound's anti-inflammatory activity both in vitro and in vivo, demonstrating its therapeutic potential. However, this study explicitly stated that "Currently, there is no pharmacokinetic study on this compound" . Consequently, a quantitative correlation between in vitro observed effects and in vivo systemic exposure or absorption profiles, which is fundamental for establishing an IVIVC, cannot be established based on currently available data.
Despite the absence of formal IVIVC data, the existing in vitro and in vivo findings provide valuable insights into this compound's biological activity, which could serve as a basis for future pharmacokinetic and IVIVC investigations.
Detailed Research Findings on this compound's Anti-Inflammatory Activity
The study by Tsai et al. (2018) demonstrated this compound's anti-inflammatory effects using bacterial lipopolysaccharide (LPS)-induced RAW 264.7 macrophages (in vitro) and septic mice (in vivo) .
In Vitro Findings: In LPS-stimulated RAW 264.7 macrophages, this compound exhibited significant anti-inflammatory effects by:
Inhibiting NF-κB activation and reducing the phosphorylation of IκB .
Suppressing the production of pro-inflammatory molecules, including nitric oxide (NO), inducible nitric oxide synthase (iNOS), and cyclooxygenase-2 (COX-2) .
Decreasing the production of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6) .
Attenuating LPS-induced morphological alterations, phagocytic activity, and reactive oxygen species (ROS) elevation .
Inhibiting mitogen-activated protein kinase (MAPK)-mediated signaling pathways (JNK, ERK, p38) .
The study also reported that this compound showed considerably low cytotoxicity on RAW 264.7 macrophages, maintaining high cell viability (85%) .
In Vivo Findings: In an LPS-induced sepsis mouse model, this compound (at a dose of 10 mg/kg) significantly reduced serum levels of pro-inflammatory cytokines .
Table 1: Effects of this compound on Serum Cytokine Levels in LPS-Induced Septic Mice
| Cytokine | Vehicle Control (LPS-treated) (ng/mL) | This compound (10 mg/kg) (ng/mL) |
| TNF-α | 123.3 ± 7 | 46.6 ± 5.4 |
| IL-6 | 1.4 ± 0.1 | 0.7 ± 0.1 |
Table 2: Effects of this compound on Organ Cytokine Levels in LPS-Induced Septic Mice (pg/mL)
| Organ | Vehicle Control (LPS-treated) (pg/mL) | This compound (10 mg/kg) (pg/mL) |
| Liver | 71.8 ± 3.2 | 36.7 ± 4.3 |
| Lung | 118.6 ± 10.6 | 75.8 ± 11.9 |
| Spleen | 185.9 ± 23.4 | 109.6 ± 18.4 |
| Kidney | 160.3 ± 11.8 | 75.0 ± 10.8 |
These findings collectively demonstrate this compound's potent anti-inflammatory properties in vitro and its efficacy in an in vivo model of systemic inflammation. While these studies provide a strong foundation for understanding this compound's pharmacological profile, the establishment of an integrated IVIVC would necessitate further pharmacokinetic investigations to characterize its absorption, distribution, metabolism, and excretion in relevant biological systems. The presence of methoxy (B1213986) groups in this compound's structure has led to speculation about its potential for fair bioavailability, a hypothesis that requires empirical validation through dedicated pharmacokinetic studies .
Future Directions and Therapeutic Potential of Pilloin Research
Elucidation of Undefined Molecular Targets and Mechanisms
While Pilloin has demonstrated anti-inflammatory effects, the precise and direct molecular targets and the comprehensive mechanisms underlying its actions warrant further investigation . Research indicates that this compound significantly inhibits the activation of nuclear factor-kappa B (NF-κB) and reduces the phosphorylation of IκB in lipopolysaccharide (LPS)-stimulated macrophages . This inhibition leads to a suppression of pro-inflammatory molecules, including tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), cyclooxygenase-2 (COX-2), and inducible nitric oxide synthase (iNOS) . Furthermore, this compound has been shown to inhibit Mitogen-Activated Protein Kinase (MAPK) pathways, specifically extracellular signal-regulated kinases (ERK), p38, and c-Jun N-terminal kinases (JNK) .
Quantitative data from in vivo studies in LPS-induced septic mice demonstrated this compound's ability to reduce circulating inflammatory cytokines. For instance, serum TNF-α levels decreased from 123.3 ± 7 ng/mL to 46.6 ± 5.4 ng/mL, and IL-6 levels dropped from 1.4 ± 0.1 ng/mL to 0.7 ± 0.1 ng/mL following this compound treatment .
Table 1: Effect of this compound on Serum Inflammatory Cytokines in LPS-Induced Septic Mice
| Cytokine | Control (ng/mL) | This compound-Treated (ng/mL) | Reference |
| TNF-α | 123.3 ± 7 | 46.6 ± 5.4 | |
| IL-6 | 1.4 ± 0.1 | 0.7 ± 0.1 |
A network pharmacology study identified Aldose Reductase (AKR1B1) as a hub target for several compounds, including this compound, with a binding energy of -12.1 kcal/mol . This suggests a potential interaction that could contribute to its observed biological activities.
Table 2: Predicted Binding Affinity of this compound to AKR1B1
| Compound | Target | Binding Energy (kcal/mol) | Reference |
| This compound | AKR1B1 | -12.1 |
Exploration of Toll-like Receptor 4 (TLR4) Signaling Pathways
Given that both NF-κB and MAPK pathways are downstream of LPS-mediated Toll-like Receptor 4 (TLR4) signaling, it is hypothesized that this compound may exert its anti-inflammatory effects by acting on an upstream regulator within the TLR4 signaling cascade . TLR4 is a crucial signal transduction receptor that, upon stimulation by bacterial lipopolysaccharide (LPS), activates NF-κB and MAPK pathways, leading to the release of various inflammatory factors . Future research will aim to definitively determine if this compound directly modulates TLR4 or other upstream components of this pathway, which could explain the simultaneous inhibition of both NF-κB and MAPK pathways . Other flavonoids, such as quercetin, are known to modulate TLR2/TLR4 pathways, providing a precedent for such a mechanism .
Design and Synthesis of Novel this compound Analogues with Enhanced Efficacy and Selectivity
The development of novel analogues based on natural products like this compound is a promising avenue for enhancing their therapeutic profiles. Structural modifications can lead to compounds with improved pharmacological activity, increased selectivity for specific targets, and reduced potential side effects . While specific this compound analogues are not widely reported, the general principles applied to other natural compounds, such as saponins, involve modifying side chains and oligosaccharide lengths to optimize efficacy and synthetic accessibility . Future research will focus on synthesizing derivatives of this compound, exploring modifications to its flavonoid backbone to identify analogues with superior anti-inflammatory potency, better bioavailability, or enhanced target specificity.
Combination Therapies Involving this compound
The concept of combination therapy, particularly involving natural compounds, is gaining traction due to its potential to target multiple pathways, enhance therapeutic effects, and overcome drug resistance . While direct research on this compound in combination therapies is limited, the broader scientific literature supports the synergistic or additive benefits of combining natural products, even with conventional therapeutic agents . For instance, multi-component drug therapy has been advocated for artemisinin-based treatments combined with flavonoids . Future studies could investigate this compound's efficacy when combined with other anti-inflammatory agents or standard treatments for inflammatory conditions, aiming to achieve enhanced therapeutic outcomes at lower doses, thereby potentially minimizing adverse effects.
Development of Standardized Analytical and Quality Control Methods
Ensuring the consistent quality and content of natural products like this compound is crucial for their reliable therapeutic application. Variability in marker components can arise from differences in plant parts, production areas, collection periods, and extraction methods . Therefore, the development of standardized analytical and quality control methods is essential. A High-Performance Liquid Chromatography with Photodiode Array Detection (HPLC-PDA) method has been developed and validated for the simultaneous analysis of this compound 5-O-β-d-glucopyranoside (a related compound) and other marker components from Wikstroemia ganpi . This method adheres to International Council for Harmonisation (ICH) guidelines, demonstrating linearity, precision, and accuracy .
Table 3: Validated Analytical Parameters for this compound 5-O-β-d-glucopyranoside by HPLC-PDA
| Parameter | Value | Reference |
| Linearity (r²) | > 0.999 | |
| Detection Limits | 0.72–3.34 μg/mL | |
| Quantification Limits | 2.19–10.22 μg/mL | |
| Intra-day Precision (RSD) | < 1.68% | |
| Inter-day Precision (RSD) | < 1.68% | |
| Analyte Recovery | 93.42–117.55% (RSD < 1.86%) |
Future efforts will focus on establishing similar robust and validated methods specifically for this compound itself, ensuring its purity, consistency, and quantification across different batches and formulations. This will be critical for its progression through preclinical and clinical development.
Bridging Preclinical Findings to Translational Research Opportunities
Translating promising preclinical findings into clinical applications is a complex but vital step in drug development. For this compound, this involves systematically bridging the gap between its demonstrated anti-inflammatory activity in laboratory settings and its potential therapeutic use in humans. Future research will need to prioritize larger, well-designed randomized clinical trials to confirm efficacy and safety in human populations . Key areas of focus include determining optimal dosing regimens, investigating long-term safety profiles, and exploring broader applications beyond inflammation, potentially in conditions where inflammation plays a significant pathological role . Careful consideration of interspecies variations in anatomical and physiological characteristics is crucial when translating findings from animal models to humans . Preclinical strategies should aim to identify promising agents early, and the inherent multi-target nature of natural products like this compound could be advantageous in complex diseases .
Q & A
Q. What frameworks guide ethical data reporting when publishing contradictory findings on this compound’s bioactivity?
- Methodological Approach: Adhere to ARRIVE guidelines for preclinical studies. Disclose raw data in repositories (e.g., Zenodo) and provide detailed metadata. Use CONSORT flow diagrams to clarify experimental attrition and outliers .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
